

L-Idaro-1,4-lactone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Idaric acid,1,4-lactone*

Cat. No.: *B1140008*

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Introduction

L-Idaro-1,4-lactone, a sugar lactone derived from L-idaric acid, is a molecule of significant interest in biochemical research, particularly in the study of lysosomal storage disorders. Its primary recognized biological activity is the inhibition of α -L-iduronidase, the enzyme deficient in Mucopolysaccharidosis type I (MPS I). This technical guide provides an in-depth overview of the known physicochemical properties of L-Idaro-1,4-lactone, alongside detailed experimental protocols for their determination and for assessing its biological activity.

Physicochemical Properties

The physicochemical properties of L-Idaro-1,4-lactone are crucial for its handling, formulation, and application in research and drug development. While some experimental data is available, certain properties are primarily characterized by computed values.

General and Computed Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₇	--INVALID-LINK--[1][2], --INVALID-LINK--
Molecular Weight	192.12 g/mol	--INVALID-LINK--[1][2], --INVALID-LINK--
IUPAC Name	2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid	--INVALID-LINK--[1]
CAS Number	80876-59-1	--INVALID-LINK--[1][2], --INVALID-LINK--
XLogP3-AA (Computed)	-1.8	--INVALID-LINK--[1][2]
Hydrogen Bond Donor Count (Computed)	4	--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count (Computed)	7	--INVALID-LINK--[2]
Rotatable Bond Count (Computed)	2	--INVALID-LINK--[2]

Experimental Physicochemical Data

Property	Value	Notes
Melting Point	108 °C[3] or 145-147 °C[4][5]	A notable discrepancy exists in the reported literature values.
Solubility	Soluble in DMSO, Methanol, and Water.[4][5]	Quantitative solubility data is not readily available.
pKa (Predicted)	3.28 ± 0.11[5]	This value suggests the compound is a weak acid.
Optical Rotation	No experimental data available.	As a chiral molecule, it is expected to be optically active.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and biological activity are provided below. These are generalized protocols that can be adapted for L-Idaro-1,4-lactone.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid L-Idaro-1,4-lactone transitions to a liquid.

Materials:

- L-Idaro-1,4-lactone sample
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the L-Idaro-1,4-lactone sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (based on literature values).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of L-Idaro-1,4-lactone in a given solvent (e.g., water).

Materials:

- L-Idaro-1,4-lactone
- Solvent (e.g., distilled water, DMSO, Methanol)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- Spectrophotometer or HPLC system for concentration analysis

Procedure:

- Add an excess amount of L-Idaro-1,4-lactone to a known volume of the solvent in a vial.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.

- Centrifuge the sample to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with the solvent as necessary and determine the concentration of L-Idaro-1,4-lactone using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or HPLC).
- Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of L-Idaro-1,4-lactone.

Materials:

- L-Idaro-1,4-lactone
- Standardized strong base solution (e.g., 0.1 M NaOH)
- Deionized water (degassed)
- pH meter with a calibrated electrode
- Buret
- Stir plate and stir bar
- Beaker

Procedure:

- Dissolve a precisely weighed amount of L-Idaro-1,4-lactone in a known volume of deionized water in a beaker.
- Place the beaker on a stir plate and add a stir bar.
- Immerse the calibrated pH electrode into the solution.

- Titrate the solution with the standardized strong base, adding small increments of the titrant.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Specific Rotation Determination (Polarimetry)

Objective: To measure the specific rotation of L-Idaro-1,4-lactone.

Materials:

- L-Idaro-1,4-lactone
- High-purity solvent (e.g., water)
- Polarimeter
- Polarimeter cell (of known path length)
- Analytical balance
- Volumetric flask

Procedure:

- Prepare a solution of L-Idaro-1,4-lactone of a known concentration (c) in a volumetric flask.
- Calibrate the polarimeter with the pure solvent (blank reading).
- Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path.
- Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).

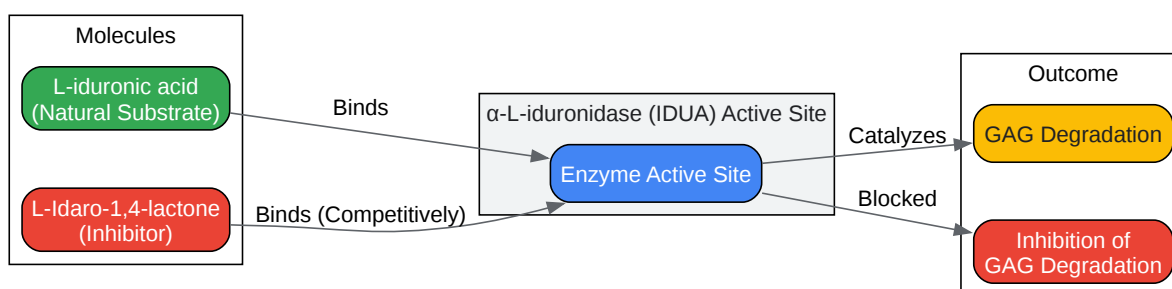
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]T\lambda = \alpha / (l \times c)$ where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

Biological Activity: Inhibition of α -L-iduronidase

L-Idaro-1,4-lactone is a known inhibitor of α -L-iduronidase (IDUA), a lysosomal enzyme responsible for the degradation of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. A deficiency in this enzyme leads to the genetic disorder Mucopolysaccharidosis type I.[6]

Signaling Pathway and Mechanism of Action

The precise mechanism of inhibition by L-Idaro-1,4-lactone is not extensively detailed in readily available literature, but it is understood to act as a competitive inhibitor, likely by mimicking the structure of the natural substrate, L-iduronic acid.



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Caption: Competitive inhibition of α -L-iduronidase by L-Idaro-1,4-lactone.

Experimental Protocol: α -L-iduronidase Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assaying α -L-iduronidase activity.[7]

Objective: To determine the inhibitory potency (e.g., IC_{50}) of L-Idaro-1,4-lactone on α -L-iduronidase activity.

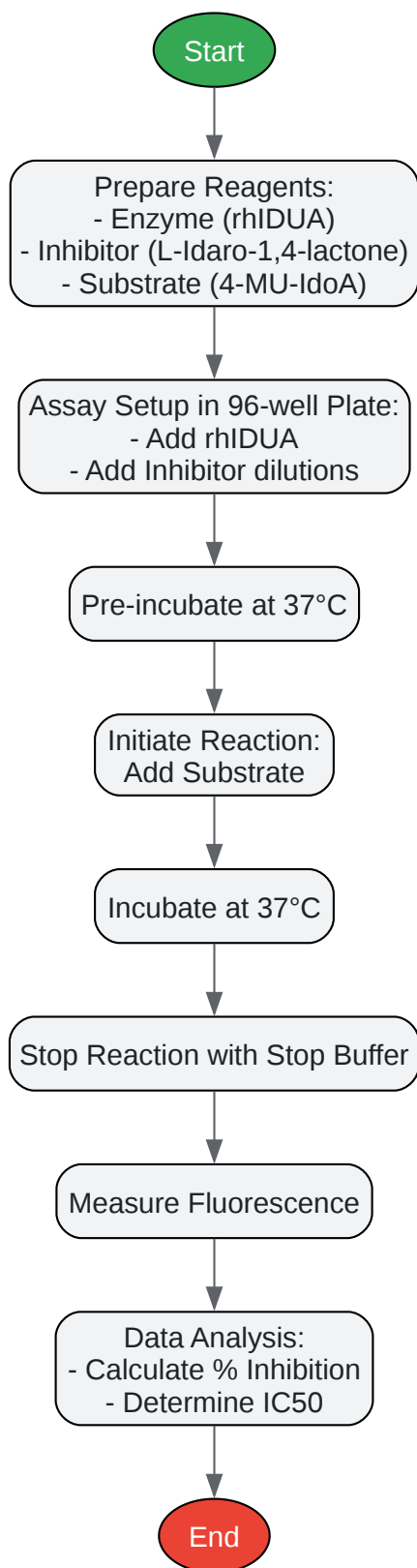
Materials:

- Recombinant human α -L-iduronidase (rhIDUA)
- L-Idaro-1,4-lactone (inhibitor)
- 4-Methylumbelliferyl- α -L-iduronide (4-MU-IdoA) (fluorogenic substrate)
- Assay buffer (e.g., 0.4 M sodium formate, pH 3.5)
- Stop buffer (e.g., 0.5 M glycine-carbonate, pH 10.4)
- 96-well black microplates
- Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
- Incubator (37 °C)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of L-Idaro-1,4-lactone in a suitable solvent (e.g., water or DMSO).
 - Prepare serial dilutions of the L-Idaro-1,4-lactone stock solution in assay buffer to create a range of inhibitor concentrations.
 - Prepare a working solution of rhIDUA in assay buffer.
 - Prepare a working solution of 4-MU-IdoA in assay buffer.
- Assay Setup:
 - In a 96-well plate, add a fixed volume of the rhIDUA solution to each well (except for the no-enzyme control).

- Add a corresponding volume of each L-Idaro-1,4-lactone dilution to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at 37 °C for a set period (e.g., 15-30 minutes).
- Enzymatic Reaction:
 - Initiate the reaction by adding a fixed volume of the 4-MU-IdoA substrate solution to all wells.
 - Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Termination and Measurement:
 - Stop the reaction by adding a volume of the stop buffer to each well. The basic pH enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).
 - Measure the fluorescence in a microplate reader at the specified excitation and emission wavelengths.
- Data Analysis:
 - Subtract the background fluorescence (from wells without enzyme).
 - Calculate the percentage of enzyme inhibition for each concentration of L-Idaro-1,4-lactone relative to the control (no inhibitor).
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.



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Caption: Experimental workflow for α -L-iduronidase inhibition assay.

Conclusion

L-Idaro-1,4-lactone is a valuable tool for researchers studying α -L-iduronidase and related metabolic pathways. This guide summarizes its key physicochemical properties and provides standardized protocols for their experimental determination. While some experimental data, particularly for optical rotation and quantitative solubility, remain to be fully elucidated, the information and methodologies presented here offer a solid foundation for future research and development involving this important sugar lactone. The provided protocol for assessing its inhibitory activity against α -L-iduronidase can aid in the screening and characterization of potential therapeutic agents for Mucopolysaccharidosis type I.

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